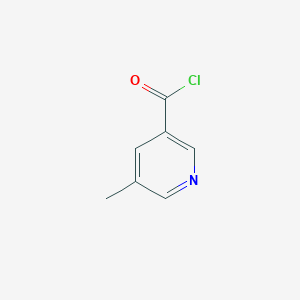

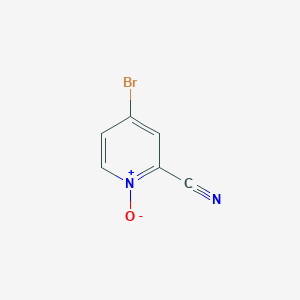

4-Bromo-2-cyanopyridine 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

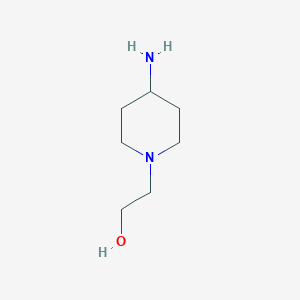

4-Bromo-2-cyanopyridine 1-oxide is a chemical compound that is related to various pyridine derivatives with potential applications in multicomponent chemistry and as a ligand in metal complexes. While the provided papers do not directly discuss 4-Bromo-2-cyanopyridine 1-oxide, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related pyridine derivatives, such as 2-bromo-6-isocyanopyridine, has been reported to be efficient and to provide a stable reagent for multicomponent chemistry . The self-condensation of 4-bromopyridine has been achieved, indicating that brominated pyridines can be used to synthesize polymers . These findings suggest that 4-Bromo-2-cyanopyridine 1-oxide could potentially be synthesized through similar methods, possibly involving halogenation and oxidation steps.

Molecular Structure Analysis

The molecular structure of 4-cyanopyridine N-oxide has been determined, showing that the molecule is planar and that centrosymmetric pairs are stacked parallel to each other . This information can be extrapolated to 4-Bromo-2-cyanopyridine 1-oxide, suggesting that the addition of a bromine atom at the 4-position may influence the stacking interactions and overall molecular geometry.

Chemical Reactions Analysis

The reactivity of cyanopyridine N-oxides in forming metal complexes has been explored, with 4-cyanopyridine N-oxide acting as a ligand in various complexes . The electron-withdrawing cyano group affects the ligand strength, which could be relevant for 4-Bromo-2-cyanopyridine 1-oxide when considering its potential to form similar complexes. Additionally, the synthesis of related compounds has involved reactions with amines and oxidation processes , which could be applicable to the chemical reactions of 4-Bromo-2-cyanopyridine 1-oxide.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-Bromo-2-cyanopyridine 1-oxide are not discussed in the provided papers, the properties of similar compounds can provide some insights. For instance, the solubility of poly(4-bromopyridine) in water and the characterization of metal complexes with 4-cyanopyridine N-oxide suggest that the solubility and reactivity of 4-Bromo-2-cyanopyridine 1-oxide may be influenced by the presence of both the bromo and cyano functional groups. The planarity of the cyanopyridine N-oxide also suggests that 4-Bromo-2-cyanopyridine 1-oxide may have a similar structure, which could affect its physical properties such as melting point and crystallinity.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

Cyanopyridines, including 4-Bromo-2-cyanopyridine 1-oxide, are suitable heterocycles for cocrystal syntheses . This could lead to their applications in pharmaceutical use and materials science . The understanding of the formation of these compounds is an essential part of crystal engineering to achieve more knowledge about multicomponent crystal aggregation and subsequently to use this information to improve chemical and physical properties of active pharmaceutical ingredients (API) like solubility, bioavailability, melting point, and stability .

Eigenschaften

IUPAC Name |

4-bromo-1-oxidopyridin-1-ium-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-1-2-9(10)6(3-5)4-8/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLCFCWRGARDMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Br)C#N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579496 |

Source

|

| Record name | 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-cyanopyridine 1-oxide | |

CAS RN |

62150-44-1 |

Source

|

| Record name | 4-Bromo-1-oxo-1lambda~5~-pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)